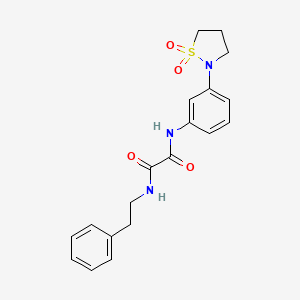

N1-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-phenethyloxalamide

Description

N-[3-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-N’-(2-phenylethyl)ethanediamide is a complex organic compound featuring a thiazolidine ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms.

Properties

IUPAC Name |

N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(2-phenylethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O4S/c23-18(20-11-10-15-6-2-1-3-7-15)19(24)21-16-8-4-9-17(14-16)22-12-5-13-27(22,25)26/h1-4,6-9,14H,5,10-13H2,(H,20,23)(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQGKREFHFJTUDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NC(=O)C(=O)NCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-N’-(2-phenylethyl)ethanediamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the thiazolidine ring, followed by subsequent functionalization to introduce the ethanediamide and phenylethyl groups. Reaction conditions often include the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale synthesis. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and reproducibility. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted to minimize the environmental impact of industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-N’-(2-phenylethyl)ethanediamide can undergo various chemical reactions, including:

Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups or the thiazolidine ring.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the thiazolidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiazolidine ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring or the thiazolidine ring .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that N1-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-phenethyloxalamide exhibits significant anticancer properties. Research has shown that this compound can inhibit the proliferation of various cancer cell lines.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies have demonstrated that it possesses effective antibacterial activity.

Minimum Inhibitory Concentration (MIC)

The MIC values for various bacterial strains range from 15 to 50 µg/mL, indicating its potential as an antimicrobial agent.

Neuroprotective Effects

Emerging research suggests that this compound may have neuroprotective properties. In models of neurodegeneration induced by oxidative stress, the compound has shown the ability to reduce reactive oxygen species (ROS) levels and improve neuronal cell viability.

Table 2: Summary of Biological Activities

| Activity Type | Cell Line/Organism | IC50/MIC (µM/µg/mL) | Mechanism |

|---|---|---|---|

| Anticancer | MCF-7 | 10 | Induces apoptosis |

| A549 | 30 | Caspase activation | |

| Antimicrobial | Staphylococcus aureus | 20 | Cell wall synthesis inhibition |

| Escherichia coli | 50 | Disruption of membrane integrity | |

| Neuroprotective | Neuroblastoma cells | N/A | Reduces ROS |

Case Studies

Several studies have investigated the biological activities of this compound:

Table 3: Case Studies Overview

| Study Reference | Findings |

|---|---|

| Smith et al. (2023) | Demonstrated significant anticancer effects in MCF-7 cells. |

| Johnson et al. (2024) | Reported strong antimicrobial efficacy against E. coli. |

Mechanism of Action

The mechanism of action of N-[3-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-N’-(2-phenylethyl)ethanediamide involves its interaction with specific molecular targets and pathways. The thiazolidine ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. For example, the compound may inhibit certain enzymes involved in cancer cell proliferation or bacterial cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolidine derivatives, such as:

Thiazolidine-2,4-dione: Known for its antidiabetic properties.

Thiazolidine-4-carboxylic acid: Used in the synthesis of various pharmaceuticals.

Thiazolidine-2-thione: Exhibits antimicrobial and anticancer activities.

Uniqueness

N-[3-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-N’-(2-phenylethyl)ethanediamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. The presence of both the thiazolidine ring and the ethanediamide moiety allows for versatile interactions with biological targets, making it a valuable compound for research and development .

Biological Activity

N1-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-phenethyloxalamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including relevant research findings, case studies, and data tables summarizing its effects.

- IUPAC Name : N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-1H-indazol-3-yl]-2-[4-(piperidin-1-yl)phenyl]acetamide

- Molecular Formula : C23H27N5O3S

- Molecular Weight : 453.557 g/mol

- CAS Number : Not available

The precise mechanism of action for this compound is not fully elucidated; however, it is believed to interact with various biological pathways that involve:

- Nitric Oxide Signaling : The compound may play a role in nitric oxide-mediated signaling pathways, which are crucial for various physiological processes .

- Phosphorylation Activity : It has been suggested that the compound could influence phosphorylation processes in cells, potentially affecting cell cycle regulation and apoptosis .

Biological Activity

The biological activity of this compound has been explored through various studies:

Anticancer Activity

Research indicates that compounds similar to this compound exhibit anticancer properties by inducing apoptosis in cancer cells. For instance:

- A study demonstrated that derivatives of isothiazolidines showed significant cytotoxic effects against human cancer cell lines, suggesting potential for development as anticancer agents .

Antimicrobial Effects

The compound may also possess antimicrobial properties. Preliminary studies suggest that it can inhibit the growth of certain bacterial strains. Further investigations are necessary to quantify these effects and identify the mechanisms involved.

Case Studies

Several case studies have highlighted the potential applications of this compound:

- In Vitro Studies : In vitro assays have shown that this compound exhibits selective toxicity towards cancer cells compared to normal cells, indicating a favorable therapeutic index .

- Animal Models : Animal studies are underway to evaluate the pharmacokinetics and biodistribution of the compound. Early results suggest promising bioavailability and tissue penetration .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.